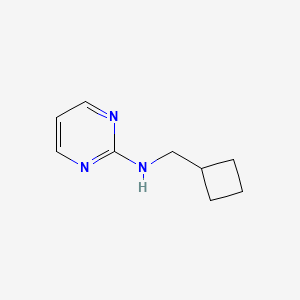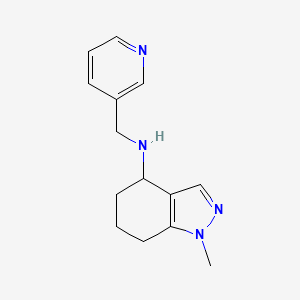![molecular formula C13H16ClNO3S B7540903 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid, also known as CBDA, is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. CBDA is a derivative of cannabidiol, a non-psychoactive compound found in the cannabis plant. In
Mecanismo De Acción
The exact mechanism of action of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is not fully understood, but it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is thought to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory, anticonvulsant, and anticancer properties, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been found to have analgesic effects in animal models of pain. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has also been shown to reduce anxiety-like behavior in rodents. Furthermore, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been reported to have antioxidant and neuroprotective effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is that it is a relatively stable and easy-to-handle compound. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid can be synthesized in high purity and can be dissolved in various solvents for use in in vitro assays. However, one limitation of using 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is that its effects may be influenced by factors such as the purity of the compound, the dose used, and the route of administration. Furthermore, the translation of preclinical findings to clinical settings may be challenging due to differences in pharmacokinetics and pharmacodynamics between animal models and humans.
Direcciones Futuras
There are several potential future directions for research on 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid. One area of interest is the development of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid-based therapeutics for various conditions, such as pain, inflammation, and anxiety. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid in humans, as well as its safety and tolerability. Furthermore, the molecular mechanisms underlying the effects of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid on various physiological processes could be further elucidated through in-depth studies. Finally, the potential synergistic effects of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid with other compounds, such as other cannabinoids or conventional drugs, could be explored.
In conclusion, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is a compound that has shown potential therapeutic properties in preclinical studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the therapeutic potential of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid and its safety and efficacy in humans.
Métodos De Síntesis
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid can be synthesized from cannabidiol through a process called carboxylation. This involves exposing cannabidiol to heat and carbon dioxide, which converts it into 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid. The reaction can be catalyzed by various acidic or basic substances, such as sulfuric acid or potassium hydroxide. The purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been studied for its potential therapeutic properties in various areas, including pain management, inflammation, anxiety, and cancer. In a study published in the Journal of Ethnopharmacology, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study published in the British Journal of Pharmacology reported that 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid had anticonvulsant effects in a rat model of epilepsy. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has also been shown to have potential anticancer properties, as it was found to inhibit the growth of human breast cancer cells in vitro.
Propiedades
IUPAC Name |
3-[3-(2-chlorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBYVIUMDVCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)
![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
